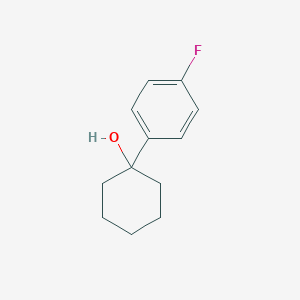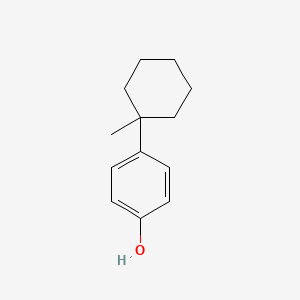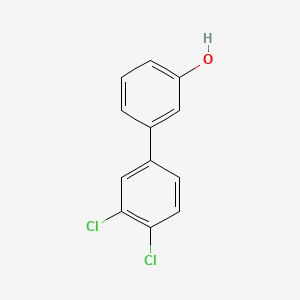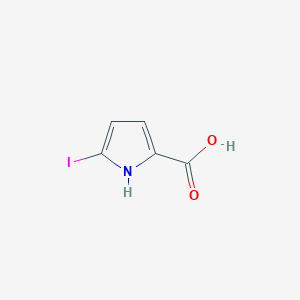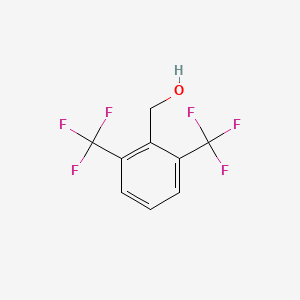
Benzenemethanol, 2,6-bis(trifluoromethyl)-
Descripción general
Descripción
Benzenemethanol, 2,6-bis(trifluoromethyl)-, also known as 2,6-Bis(trifluoromethyl)benzyl alcohol or (2,6-bis(trifluoromethyl)phenyl)methanol, is a chemical compound with the molecular formula C9H6F6O and a molecular weight of 244.1337592 .
Synthesis Analysis
The synthesis of Benzenemethanol, 2,6-bis(trifluoromethyl)- involves several stages . The first stage involves the reaction of 1,3-bis(trifluoromethyl)benzene with potassium tert-butylate in tetrahydrofuran at -70°C for 0.5 hours. The second stage involves the addition of n-butyllithium in tetrahydrofuran and hexane at -70°C for 1.5 hours. The third stage involves the addition of formaldehyde in tetrahydrofuran and hexane at temperatures ranging from -70 to 20°C for 3.5 hours .Molecular Structure Analysis
The molecular structure of Benzenemethanol, 2,6-bis(trifluoromethyl)- is characterized by the presence of a benzene ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a methanol group at the 1 position .Chemical Reactions Analysis
The synthesis of Benzenemethanol, 2,6-bis(trifluoromethyl)- involves a series of chemical reactions, including the reaction of 1,3-bis(trifluoromethyl)benzene with potassium tert-butylate, followed by the addition of n-butyllithium, and finally the addition of formaldehyde .Aplicaciones Científicas De Investigación
Synthesis of Novel Pesticides
Research has shown the utilization of 2,6-bis(trifluoromethyl) derivatives in the synthesis of novel pesticides, such as bistrifluron, which demonstrates potent growth-retarding activity against pests. This compound was prepared through a series of reactions starting from 3,5-bis(trifluoromethyl)benzene, highlighting its potential in industrial production for pest control (Liu An-chan, 2015).
Development of Advanced Polymers
The compound also plays a critical role in the development of advanced polymers. For instance, hydroxymethyl-functionalized polyimides were synthesized using bis(isocyanates) and bis(acid chloride) linkers, demonstrating the versatility of 2,6-bis(trifluoromethyl) derivatives in polymer science. These polymers can be further modified to attach organic dyes, offering potential applications in materials science (M. E. Wright et al., 2005).
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, 2,6-bis(trifluoromethyl) derivatives have been shown to facilitate the synthesis of mono-, bi-, and trifunctional living poly(THF)s, indicating their utility in the precise control of polymer architecture and functionality (H. Oike et al., 2000). Additionally, these derivatives have been used in Baeyer-Villiger reactions, serving as highly reactive and selective catalysts for the oxidation of carbonyl compounds, further demonstrating their importance in organic synthesis (G. ten Brink et al., 2001).
Advanced Materials and Devices
Furthermore, 2,6-bis(trifluoromethyl) derivatives have been implicated in the synthesis of optically active SiO-containing polymers, which have applications in the creation of advanced materials with controlled chemical and stereoregular structures. These materials showcase better performance due to their precise molecular architecture (D. Zhou & Y. Kawakami, 2005).
Safety and Hazards
The safety data sheet for a similar compound, 2,6-Bis(trifluoromethyl)benzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[2,6-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-2-1-3-7(5(6)4-16)9(13,14)15/h1-3,16H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWKTCKZOJQPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571802 | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,6-Bis(trifluoromethyl)phenyl]methanol | |
CAS RN |
152211-16-0 | |
| Record name | 2,6-Bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152211-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,6-Bis(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)
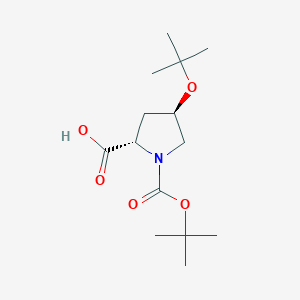

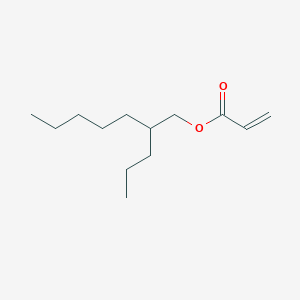
![Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3047925.png)
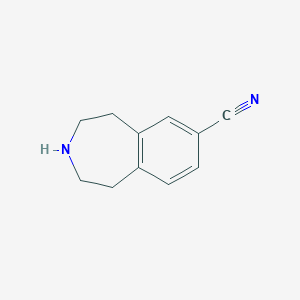
![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)
![Benzenesulfonamide, 4-fluoro-N-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3047929.png)

